2-(4-Bromophenyl)-1-(4-hydroxyphenyl)ethan-1-one
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Overview
Description
2-(4-Bromophenyl)-1-(4-hydroxyphenyl)ethan-1-one is an organic compound that features both bromine and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-1-(4-hydroxyphenyl)ethan-1-one typically involves the reaction of 4-bromobenzaldehyde with 4-hydroxyacetophenone under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-1-(4-hydroxyphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of this compound.
Reduction: Formation of 2-(4-Bromophenyl)-1-(4-hydroxyphenyl)ethanol.
Substitution: Formation of 2-(4-Substituted phenyl)-1-(4-hydroxyphenyl)ethan-1-one.
Scientific Research Applications
2-(4-Bromophenyl)-1-(4-hydroxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-1-(4-hydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. For example, its hydroxyl group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-1-(4-hydroxyphenyl)ethan-1-one
- 2-(4-Fluorophenyl)-1-(4-hydroxyphenyl)ethan-1-one
- 2-(4-Methylphenyl)-1-(4-hydroxyphenyl)ethan-1-one
Uniqueness
2-(4-Bromophenyl)-1-(4-hydroxyphenyl)ethan-1-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its analogs with different substituents. The bromine atom can enhance the compound’s ability to participate in halogen bonding and may also affect its pharmacokinetic properties.
Properties
CAS No. |
63186-92-5 |
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Molecular Formula |
C14H11BrO2 |
Molecular Weight |
291.14 g/mol |
IUPAC Name |
2-(4-bromophenyl)-1-(4-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C14H11BrO2/c15-12-5-1-10(2-6-12)9-14(17)11-3-7-13(16)8-4-11/h1-8,16H,9H2 |
InChI Key |
NPMMHEVZTQIQED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)O)Br |
Origin of Product |
United States |
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